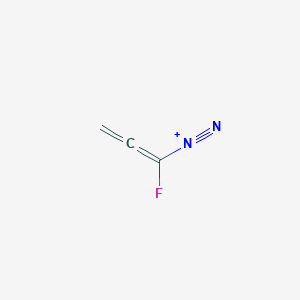
1-Fluoropropadiene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of a fluorine atom and a diazonium group attached to a propadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoropropadiene-1-diazonium can be synthesized through the diazotization of 1-fluoropropadiene. The process typically involves the reaction of 1-fluoropropadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the diazonium salt .
Industrial Production Methods: The use of continuous flow reactors has been explored to enhance the safety and efficiency of diazonium salt production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoropropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions.
Reduction Reactions: Hypophosphorous acid and other reducing agents are used to reduce diazonium salts.
Coupling Reactions: Aromatic amines and phenols are used as coupling partners in the presence of a base.
Major Products Formed:
Substitution Reactions: Halogenated, cyanated, and hydroxylated derivatives of 1-fluoropropadiene.
Reduction Reactions: 1-Fluoropropadiene.
Coupling Reactions: Azo compounds with various substituents.
Aplicaciones Científicas De Investigación
1-Fluoropropadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various fluorinated organic compounds.
Materials Science: Used in surface modification techniques to create functionalized surfaces with unique properties.
Biomedical Applications: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Mecanismo De Acción
The reactivity of 1-fluoropropadiene-1-diazonium is primarily due to the presence of the diazonium group, which is a highly reactive electrophile. The diazonium group can be easily displaced by nucleophiles, leading to the formation of various substituted products. The mechanism often involves the formation of an aryl radical intermediate, which then undergoes further reactions .
Comparación Con Compuestos Similares
1-Fluoronaphthalene-1-diazonium: Similar in structure but with a naphthalene backbone.
1-Fluorobenzene-1-diazonium: Similar in structure but with a benzene backbone.
Uniqueness: 1-Fluoropropadiene-1-diazonium is unique due to its propadiene backbone, which imparts different reactivity and stability compared to its aromatic counterparts. This makes it a valuable intermediate in the synthesis of fluorinated compounds with specific properties.
Propiedades
Número CAS |
918108-32-4 |
|---|---|
Fórmula molecular |
C3H2FN2+ |
Peso molecular |
85.06 g/mol |
InChI |
InChI=1S/C3H2FN2/c1-2-3(4)6-5/h1H2/q+1 |
Clave InChI |
NWEISJAPRJBCJF-UHFFFAOYSA-N |
SMILES canónico |
C=C=C([N+]#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















